molecular formula C15H15F3O3 B11837084 Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate CAS No. 1385694-63-2

Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate

Cat. No.: B11837084
CAS No.: 1385694-63-2
M. Wt: 300.27 g/mol
InChI Key: SQTVUZSDDOWMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate is an organic compound with the molecular formula C15H15F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylate ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C15H14F3O3
  • Molecular Weight : 300.27 g/mol
  • CAS Number : [Not available in the provided data]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and inflammation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with colorectal and breast cancer.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal)15Induction of apoptosis
MCF7 (Breast)20Inhibition of cell cycle progression
A549 (Lung)25Modulation of apoptotic pathways

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It appears to modulate cytokine production and inhibit the activation of NF-kB signaling pathways.

Table 2: Anti-inflammatory Activity

CytokineEffectConcentration (µM)
TNF-αInhibition10
IL-6Reduction in secretion15
IL-1βDecreased expression20

Case Studies

  • Study on Colorectal Cancer : A recent study evaluated the effects of this compound on HCT116 cells. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with the compound for 48 hours.
  • Inflammation Model in Rats : In an animal model, administration of the compound resulted in decreased levels of inflammatory markers such as CRP and IL-6, suggesting a systemic anti-inflammatory effect.

Properties

CAS No.

1385694-63-2

Molecular Formula

C15H15F3O3

Molecular Weight

300.27 g/mol

IUPAC Name

methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C15H15F3O3/c1-21-13(20)14(7-5-12(19)6-8-14)10-3-2-4-11(9-10)15(16,17)18/h2-4,9H,5-8H2,1H3

InChI Key

SQTVUZSDDOWMDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.